methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}carbamoyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and furan intermediates, followed by their coupling and subsequent esterification.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Synthesis of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling Reaction: The pyrazole and furan intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for hydrolysis reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)thiophen-2-yl]methyl}carbamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-2-yl]methyl}carbamoyl)benzoate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}carbamoyl)benzoate is unique due to the presence of both a pyrazole and a furan ring, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21-15(9-10-20-21)16-8-7-14(25-16)11-19-17(22)12-3-5-13(6-4-12)18(23)24-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKIHLNTLYBPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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